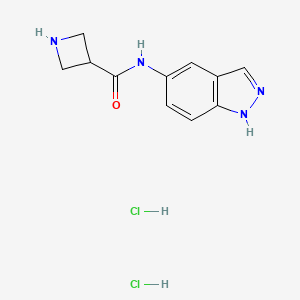

N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride

Description

N-(1H-Indazol-5-yl)azetidine-3-carboxamide dihydrochloride is a heterocyclic compound featuring a 1H-indazole core linked to an azetidine ring via a carboxamide group. The dihydrochloride salt form enhances its aqueous solubility and stability, critical for pharmaceutical applications . The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and receptors .

Key structural features:

Properties

IUPAC Name |

N-(1H-indazol-5-yl)azetidine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O.2ClH/c16-11(8-4-12-5-8)14-9-1-2-10-7(3-9)6-13-15-10;;/h1-3,6,8,12H,4-5H2,(H,13,15)(H,14,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJTKCTCIYWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NC2=CC3=C(C=C2)NN=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride typically involves multiple steps, starting with the preparation of the indazole ring followed by the formation of the azetidine ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by cyclization steps to form the azetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indazole-Based Carboxamides

N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide

- Structure : Indazole linked to a 4-methoxybenzenesulfonamide group.

- Properties : Planar fused-ring system (dihedral angle: 47.92°) with hydrogen-bonding networks in the crystal lattice .

- Activity : Sulfonamide derivatives are often explored for anticancer and antimicrobial activities .

N-(3-(3-Sulfamoylphenyl)-1H-indazol-5-yl)acetamides/Carboxamides

- Structure : Indazole with sulfamoylphenyl substituents (e.g., IC50 values against TTK kinase: 0.02–1.2 µM) .

- Comparison : The azetidine group in the target compound replaces the sulfamoylphenyl group, likely altering kinase selectivity and metabolic stability.

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinazoline-4-amine hydrochloride

Dihydrochloride Salts of Carboxamide Derivatives

Berotralstat Dihydrochloride

- Structure : A pyrazole-carboxamide with a trifluoromethyl group and cyclopropane substituents .

- Application : Approved for hereditary angioedema prophylaxis via plasma kallikrein inhibition.

- Comparison : Both compounds utilize carboxamide linkers, but Berotralstat’s extended aromatic system enhances target affinity (Ki < 1 nM) .

N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide dihydrochloride

Heterocyclic Carboxamides with Varied Cores

Imidazo[2,1-b]thiazole-5-carboxamides

- Example : ND-11503 (IC50 < 100 nM against PI3K/mTOR).

- Structure : Thiazole-imidazole fusion with carboxamide side chains .

- Comparison : The indazole-azetidine system in the target compound may offer superior solubility (logP ~2.5) compared to lipophilic thiazole derivatives (logP >3) .

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Data Tables

Table 2: Physicochemical Properties

Biological Activity

N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of N-(1H-Indazol-5-yl)azetidine-3-carboxamide typically involves the aza-Michael addition reaction, where indazole derivatives react with azetidine precursors. Recent studies have reported efficient synthetic routes yielding moderate to high yields of the desired compounds . The compound's structure can be characterized by various spectroscopic techniques, including NMR and mass spectrometry.

The biological activity of N-(1H-Indazol-5-yl)azetidine-3-carboxamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and proliferation .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related indazole derivatives have shown promising results. For instance, compounds structurally similar to N-(1H-Indazol-5-yl)azetidine-3-carboxamide demonstrated significant antifungal activity against various phytopathogenic fungi. These studies utilized in vitro assays to evaluate mycelial growth inhibition, revealing that some derivatives outperformed established antifungal agents like boscalid .

Anticancer Potential

One notable study explored the anticancer potential of indazole-based compounds, revealing that they could inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins and cell cycle regulators .

Inhibition Studies

In another case study focusing on enzyme inhibition, researchers synthesized a series of azetidine derivatives and evaluated their potency against phosphatase enzymes. The results indicated that certain modifications to the azetidine structure could enhance inhibitory activity, suggesting a pathway for optimizing therapeutic efficacy .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1H-Indazol-5-yl)azetidine-3-carboxamide;dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Friedel-Crafts acylation (using acid chlorides) followed by hydrazine-mediated cyclization is a common route for indazole core formation . Reaction parameters like temperature (e.g., 80–100°C for cyclization) and solvent choice (DMF or iPrOH) critically affect purity and yield. Catalysts such as Raney nickel are used for nitro group reduction in intermediate steps .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key NMR signals include aromatic protons (δ 7.5–8.9 ppm for indazole) and azetidine protons (δ 3.0–4.0 ppm). NMR confirms carbonyl carbons (δ ~165 ppm) and quaternary carbons in the indazole ring (δ ~140 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves 3D conformation .

Q. What are the solubility and stability profiles of the compound under physiological conditions?

- Methodology : Solubility is tested in polar solvents (e.g., water, DMSO) via shake-flask methods. Stability studies involve HPLC or LC-MS to monitor degradation in buffers (pH 4–9) and simulated biological fluids. The dihydrochloride salt enhances aqueous solubility, but hygroscopicity requires inert atmosphere storage (2–8°C) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what are the implications for mechanism of action?

- Methodology : Molecular docking and surface plasmon resonance (SPR) reveal binding affinities to enzymes/receptors. For example, the indazole moiety may inhibit kinase activity (e.g., targeting ATP-binding pockets), while the azetidine-carboxamide group modulates selectivity . Functional assays (e.g., enzymatic inhibition IC) and cellular viability studies (MTT assays) correlate structure with activity .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

- Methodology : Poor crystal growth due to flexibility in the azetidine ring is addressed by co-crystallization with stabilizing ligands or using high-resolution synchrotron radiation. SHELXL refines diffraction data, but twinning or disorder may require iterative modeling. Hydrogen bonding networks (e.g., NH···Cl interactions) are critical for lattice stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Methodology : Systematic modifications (e.g., substituting indazole C3/C5 positions or varying azetidine substituents) are synthesized and tested. For instance, electron-withdrawing groups on indazole improve metabolic stability, while bulkier azetidine substituents reduce off-target effects . Quantitative SAR (QSAR) models predict bioavailability and toxicity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodology : Rodent models (e.g., xenograft tumors for oncology studies) assess bioavailability and tissue distribution via LC-MS/MS. Pharmacodynamic markers (e.g., phosphorylated kinases) validate target engagement. Dihydrochloride salt formulations enhance oral absorption but may require co-solvents (e.g., cyclodextrins) to mitigate gastric degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.